3-(4-Propylphenyl)propanol

Description

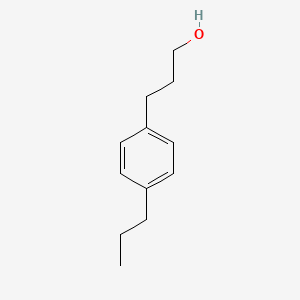

3-(4-Propylphenyl)propanol is an aromatic alcohol with a molecular structure consisting of a benzene ring substituted with a propyl group at the para position and a propanol (3-carbon alcohol) chain. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol.

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3-(4-propylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H18O/c1-2-4-11-6-8-12(9-7-11)5-3-10-13/h6-9,13H,2-5,10H2,1H3 |

InChI Key |

UIFVAJJGMKREPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Propylphenyl)propanol with structurally or functionally related compounds, focusing on physicochemical properties, sensory characteristics, and applications.

4-Propylphenol (C₉H₁₂O)

- Structure: A phenol derivative with a para-propyl substituent.

- Key Differences: Functional Group: 4-Propylphenol has a hydroxyl group directly attached to the benzene ring, making it more acidic (pKa ~10) compared to the aliphatic alcohol group in this compound (pKa ~16–18). Applications: 4-Propylphenol is used as a flavoring agent (FEMA 3649) due to its phenolic aroma, whereas this compound’s applications may lean toward synthetic intermediates or solvents. Solubility: 4-Propylphenol is slightly soluble in water, while the propanol chain in the target compound likely enhances hydrophilicity.

Tripropylene Glycol (TPG) (C₉H₂₀O₄)

- Structure: A triol with ether linkages and three propanol units.

- Key Differences: Hydrophilicity: TPG is fully water-soluble and hygroscopic, whereas this compound’s aromatic ring reduces water solubility. Boiling Point: TPG has a higher boiling point (267°C) due to its larger molecular weight and hydrogen-bonding capacity. Applications: TPG is widely used as a solvent, humectant, and plasticizer, while the target compound’s applications are likely more specialized due to its hybrid aromatic-aliphatic structure.

1-Octanol (C₈H₁₈O)

- Structure : A straight-chain aliphatic alcohol.

- Key Differences: Odor Threshold: 1-Octanol has an extremely low odor threshold (0.13 ppm) due to its strong, fatty aroma, whereas this compound’s odor profile may be milder, influenced by its aromatic ring. Solubility: 1-Octanol is poorly water-soluble, while the target compound’s hydroxyl group and shorter chain may improve miscibility.

3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone (C₉H₁₀O₃)

- Structure: Aromatic ketone with hydroxyl groups on the benzene ring and propanone chain.

- Key Differences: Reactivity: The ketone group in this compound increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol-dominated reactivity of this compound.

Data Table: Comparative Properties

Research Findings and Implications

- Sensory Properties: The odor intensity of this compound is hypothesized to lie between 1-octanol (intense) and isopropanol (subdued), based on its hybrid structure .

- Solubility Trends: Its moderate water solubility distinguishes it from fully hydrophobic aromatics (e.g., 4-propylphenol) and highly hydrophilic glycols (e.g., TPG) .

- Synthetic Utility : The compound’s aromatic-aliphatic duality may enable unique reactivity in coupling reactions or as a surfactant precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.